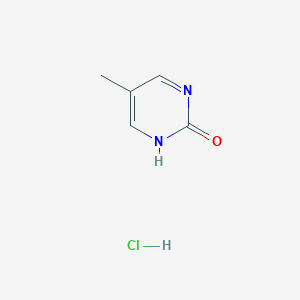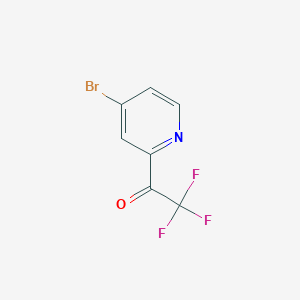![molecular formula C15H17ClOSi B1428310 {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1244855-78-4](/img/structure/B1428310.png)
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol
Vue d'ensemble
Description
The compound “{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol” is not available .Chemical Reactions Analysis
The chemical reactions involving “{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for “{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol” are not available .Applications De Recherche Scientifique
Photolysis and Pyrolysis Studies
- The compound 1,1-dimethyl-2-phenyl-1-sila-2-cyclobutene, which is structurally related to the chemical , undergoes photolysis in methanol to yield dimethylmethoxy(1-phenyl-2-propenyl)silane. This process may involve the intermediacy of a sila-butadiene compound, highlighting a potential application in photochemical reactions (Tzeng, Fong, Soysa, & Weber, 1981).
Structural and Conformational Analysis
- Tris(2-(dimethylamino)phenyl)methanol, a compound with some similarity to {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol, has been studied for its conformational properties. X-ray crystallography and NMR spectroscopy revealed insights into the hydrogen bonding and molecular conformations (Zhang et al., 2015).
Photochemistry of Chlorophenols
- The photochemistry of chlorophenols, which are structurally related, has been studied in different solvents including methanol. These studies provide insights into the photogeneration and reactivity of phenyl cations, which could be relevant for understanding the behavior of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol under similar conditions (Manet et al., 2004, 2006).
Solvolysis Studies
- The solvolysis of silicon-substituted pyridines by alcohols, which may bear some resemblance to the reactivity of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol, has been investigated. This study provides insights into the reactivity of silicon-substituted aromatic compounds in hydroxylic solvents, which might be extrapolated to understand similar processes in {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol (Anderson & Webster, 1968).
Mécanisme D'action
Orientations Futures
The future directions for research on “{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol” could involve further exploration of its synthesis, properties, and potential applications. For instance, the green multicomponent synthesis of pyrano [2,3-c]pyrazole derivatives has been suggested as a future direction for similar compounds . Additionally, the compound is listed on some chemical supply websites, indicating potential interest from the scientific community.
Propriétés
IUPAC Name |
[2-[(3-chlorophenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClOSi/c1-18(2,14-8-5-7-13(16)10-14)15-9-4-3-6-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPRMXFXFPMIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC=C1)Cl)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




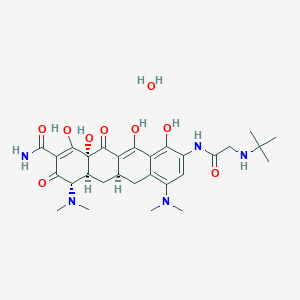
![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
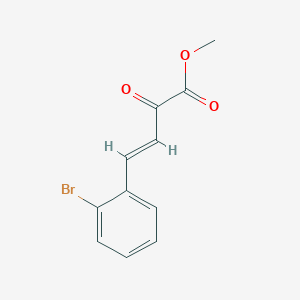
![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
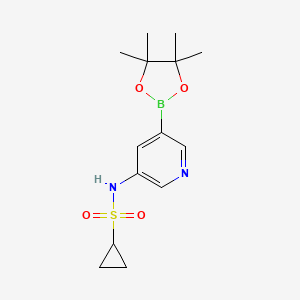
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
